

Application of 1-(Cyclopropylsulfonyl)piperazine in Kinase Inhibitor Synthesis

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Compound of Interest		
Compound Name:	1-(Cyclopropylsulfonyl)piperazine	
Cat. No.:	B1520114	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(Cyclopropylsulfonyl)piperazine is a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The cyclopropylsulfonyl group can impart desirable physicochemical properties to a molecule, such as improved metabolic stability and cell permeability, while the piperazine moiety serves as a common linker to connect different pharmacophoric elements. This document outlines the application of **1-**

(cyclopropylsulfonyl)piperazine in the synthesis of a hypothetical Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, providing detailed experimental protocols and relevant biological data.

Data Presentation

The following table summarizes the in vitro activity of a series of hypothetical kinase inhibitors incorporating the **1-(cyclopropylsulfonyl)piperazine** moiety against VEGFR-2, as well as other related kinases to demonstrate selectivity. The data is presented as IC50 values (the concentration of the inhibitor required to inhibit 50% of the kinase activity).



Compound ID	Target Kinase	IC50 (nM)	Selectivity vs. EGFR	Selectivity vs. HER2
CS-V-01	VEGFR-2	15	>100-fold	>100-fold
CS-V-02	VEGFR-2	25	>80-fold	>90-fold
CS-V-03	VEGFR-2	12	>120-fold	>110-fold
Reference	Sorafenib	20	~5-fold	~4-fold

Experimental Protocols Synthesis of 1-(Cyclopropylsulfonyl)piperazine Hydrochloride (Building Block)

This protocol describes the synthesis of the key building block, **1- (cyclopropylsulfonyl)piperazine**, which is a crucial first step.

Materials:

- Piperazine
- · Cyclopropanesulfonyl chloride
- Triethylamine (Et3N)
- Dichloromethane (DCM)
- · Diethyl ether
- Hydrochloric acid (HCl) in diethyl ether

Procedure:

To a solution of piperazine (2.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq).



- Slowly add a solution of cyclopropanesulfonyl chloride (1.0 eq) in DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 16 hours.
- Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 1-(cyclopropylsulfonyl)piperazine.
- Dissolve the purified product in a minimal amount of DCM and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.
- Filter the solid and dry under vacuum to yield 1-(cyclopropylsulfonyl)piperazine hydrochloride as a white solid.

Synthesis of a Hypothetical VEGFR-2 Kinase Inhibitor

This protocol details the synthesis of a final kinase inhibitor compound using the prepared building block.

Materials:

- 4-Chloro-6,7-dimethoxyquinazoline
- 1-(Cyclopropylsulfonyl)piperazine hydrochloride
- N,N-Diisopropylethylamine (DIPEA)
- n-Butanol
- 4-Fluoroaniline

Procedure:

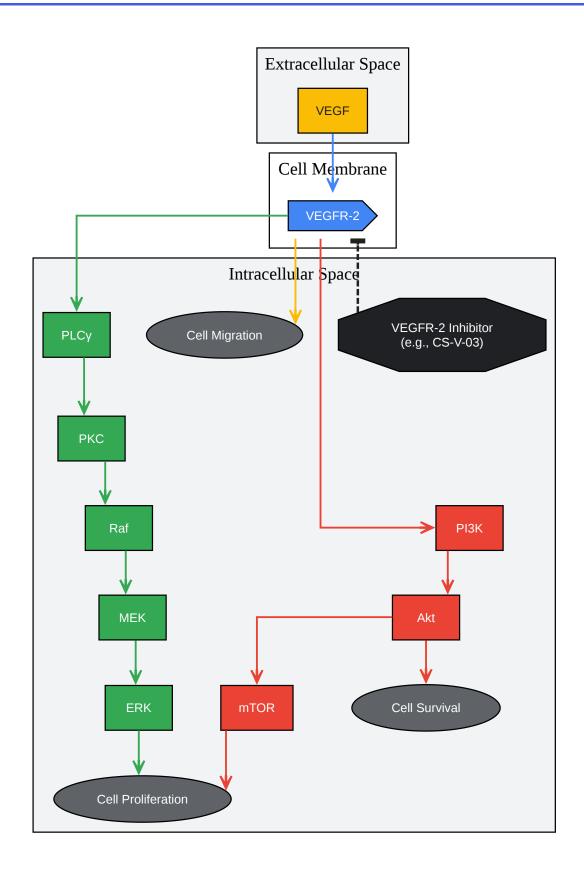


- To a suspension of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in n-butanol, add **1- (cyclopropylsulfonyl)piperazine** hydrochloride (1.1 eq) and DIPEA (2.5 eq).
- Heat the reaction mixture to 100 °C and stir for 4 hours.
- Cool the reaction mixture to room temperature and add diethyl ether to precipitate the product.
- Filter the solid, wash with diethyl ether, and dry to obtain the intermediate compound.
- In a separate reaction vessel, combine the intermediate (1.0 eq) and 4-fluoroaniline (1.2 eq)
 in isopropanol.
- Add a catalytic amount of concentrated HCl.
- Heat the mixture to reflux for 12 hours.
- Cool to room temperature, and collect the precipitated solid by filtration.
- Wash the solid with isopropanol and then diethyl ether.
- Dry the solid under vacuum to yield the final VEGFR-2 kinase inhibitor.

Mandatory Visualizations Signaling Pathway

The following diagram illustrates the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a critical pathway in angiogenesis that is often targeted by kinase inhibitors. Activation of VEGFR-2 by its ligand VEGF leads to a cascade of downstream signaling events that promote cell proliferation, survival, and migration.





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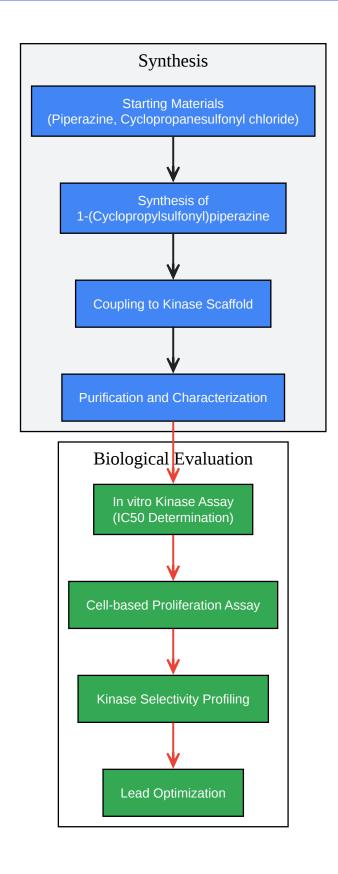
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.



Experimental Workflow

The diagram below outlines the general workflow for the synthesis and evaluation of kinase inhibitors using **1-(cyclopropylsulfonyl)piperazine**.





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Caption: Workflow for Kinase Inhibitor Synthesis and Evaluation.







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